1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
Description
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a branched chloroalkyl substituent (2-chloro-1-methylethyl) attached to the nitrogen atom of the five-membered heterocyclic ring.
Properties
IUPAC Name |
1-(1-chloropropan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCAJUWPIJXRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloro-1-methylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding alcohols and amines.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in chemical reactions or biological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride with structurally related compounds, emphasizing differences in substituents, ring systems, and applications.
Key Comparative Insights
Structural Variations and Reactivity
- Substituent Effects :
- The branched 2-chloro-1-methylethyl group in the target compound introduces steric hindrance, which may reduce nucleophilic substitution rates compared to linear analogs like 1-(2-chloroethyl)pyrrolidine hydrochloride. This branching could also enhance lipid solubility, as methyl groups typically increase LogP values .
- Linear vs. Branched Chains : 1-(2-Chloroethyl)pyrrolidine hydrochloride (linear chain) is used in synthesizing Nafoxidine due to its efficient reactivity in alkylation reactions . In contrast, the branched analog’s steric effects might favor selective reactions in complex syntheses.
Heterocyclic Ring Differences
- Piperidine vs. Pyrrolidine : The piperidine derivative (1-(2-chloro-1-methylethyl)piperidine hydrochloride) has a six-membered ring, reducing ring strain compared to pyrrolidine’s five-membered structure. Piperidine derivatives often exhibit distinct pharmacokinetic profiles, such as altered metabolic stability .
Applications Pharmaceutical Intermediates: While 1-(2-chloroethyl)pyrrolidine hydrochloride is well-documented in drug synthesis, the target compound’s applications remain speculative but likely align with its role as a specialized alkylating agent .
Biological Activity
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
- Molecular Formula : C7H13Cl2N
- Molecular Weight : 180.09 g/mol
The biological activity of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets. It acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure allows it to bind to specific receptors, influencing neuronal signaling pathways.
Antimicrobial Activity
Research indicates that 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.6 |
| A549 (Lung Cancer) | 10.2 |
| HeLa (Cervical Cancer) | 12.5 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .
- Cytotoxicity Assessment : In another study published in Cancer Chemotherapy and Pharmacology, the cytotoxic effects of the compound were assessed against multiple cancer cell lines. The findings revealed that it induced cell death through caspase activation and mitochondrial disruption, highlighting its potential as an anticancer agent .
- Neuropharmacological Effects : Research featured in Neuropharmacology explored the CNS effects of this compound, demonstrating its ability to modulate neurotransmitter release and enhance synaptic plasticity, which may contribute to neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDCI) in the presence of triethylamine (Et₃N). Post-synthesis, purification via recrystallization using solvents like ethanol or acetonitrile is recommended to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (https://arxiv.org/abs/2831a1234 ).
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Employ a combination of ¹H and ¹³C NMR to confirm the pyrrolidine backbone and chloro-substituent positions. IR spectroscopy identifies functional groups (e.g., N-H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation (https://arxiv.org/abs/2831a1234 ).
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C under inert gas (argon or nitrogen). Pre-packaged desiccants (e.g., silica gel) prevent hydrolysis. Regularly assess stability via HPLC to detect degradation products like dechlorinated analogs (https://arxiv.org/abs/2831a1234 ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
- Methodological Answer : Use differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to determine melting points. Cross-validate with literature using identical experimental conditions. Impurity profiles (via HPLC) may explain variations; recrystallize samples to ≥99% purity for consistency (https://arxiv.org/abs/2831a1234 ).
Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?
- Methodological Answer : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) at the nitrogen atom to direct electrophilic substitution. Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Computational modeling (DFT) predicts reactive sites and guides experimental design (https://arxiv.org/abs/2831a1234 ).
Q. How does the chloro-substituent position influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with varying chloro-substituent positions (e.g., 2-chloro vs. 3-chloro). Assess biological activity via in vitro assays (e.g., receptor binding affinity). Crystallographic data (e.g., from related pyrrolidine salts) can rationalize conformational effects on target interactions (https://arxiv.org/abs/2831a1234 ).
Q. What analytical methods detect trace impurities from synthesis intermediates?
- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to identify by-products like unreacted 2-chloro-1-methylethyl precursors. Quantify impurities against validated reference standards (≤0.15% threshold per ICH guidelines) (https://arxiv.org/abs/2831a1234 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
